molecular formula C22H20S B7778959 cis-4-(4-Methylphenyl)-2-phenylthiochroman

cis-4-(4-Methylphenyl)-2-phenylthiochroman

Cat. No.: B7778959
M. Wt: 316.5 g/mol
InChI Key: NZCGNZKZKZVYHY-UHFFFAOYSA-N
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Description

cis-4-(4-Methylphenyl)-2-phenylthiochroman: is a chemical compound that belongs to the class of thiochromans. Thiochromans are sulfur-containing heterocycles that have shown significant biological activities and are used in various scientific research fields. This compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the thiochroman ring system.

Scientific Research Applications

cis-4-(4-Methylphenyl)-2-phenylthiochroman has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(4-Methylphenyl)-2-phenylthiochroman typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4-methylthiophenol and 2-bromo-1-phenylethanone as starting materials. The reaction proceeds through a nucleophilic substitution followed by cyclization to form the thiochroman ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: cis-4-(4-Methylphenyl)-2-phenylthiochroman can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-4-(4-Methylphenyl)-2-phenylthiochroman involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

  • cis-4-(4-Methylphenyl)-2-phenylthiochroman
  • trans-4-(4-Methylphenyl)-2-phenylthiochroman
  • 4-(4-Methylphenyl)-2-phenylthiochroman

Comparison:

Properties

IUPAC Name

4-(4-methylphenyl)-2-phenyl-3,4-dihydro-2H-thiochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20S/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)23-21-10-6-5-9-19(20)21/h2-14,20,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCGNZKZKZVYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(SC3=CC=CC=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-(4-Methylphenyl)-2-phenylthiochroman
Reactant of Route 2
cis-4-(4-Methylphenyl)-2-phenylthiochroman
Reactant of Route 3
Reactant of Route 3
cis-4-(4-Methylphenyl)-2-phenylthiochroman
Reactant of Route 4
cis-4-(4-Methylphenyl)-2-phenylthiochroman
Reactant of Route 5
cis-4-(4-Methylphenyl)-2-phenylthiochroman
Reactant of Route 6
cis-4-(4-Methylphenyl)-2-phenylthiochroman

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